5,6-dichloro-N,N-dimethylpyridine-3-carboxamide
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Overview
Description
5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H8Cl2N2O and a molecular weight of 219.07 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 5 and 6, and a carboxamide group at position 3, with N,N-dimethyl substitution . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide typically involves the chlorination of pyridine derivatives followed by amide formation. One common method includes the chlorination of 3-carboxypyridine to introduce chlorine atoms at the 5 and 6 positions. This is followed by the reaction with dimethylamine to form the N,N-dimethylcarboxamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the carboxamide group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide
- 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
- 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Uniqueness
5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylcarboxamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
5,6-dichloro-N,N-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)5-3-6(9)7(10)11-4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXZDWHQMPNDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(N=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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